7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-19-13-6-3-11(4-7-13)2-5-12-8-9-15-14-16-10-17-18(12)14/h2-10H,1H3/b5-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVBNOWGGKNYGM-GORDUTHDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=NC3=NC=NN23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC=NC3=NC=NN23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Amino-1,2,4-Triazoles with 1,3-Dicarbonyl Compounds
The triazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation between 5-amino-1,2,4-triazole derivatives and 1,3-dicarbonyl compounds. For example, 5-amino-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole reacts with ethyl acetoacetate in acetic acid at 30–35°C for 12 hours to yield the triazolopyrimidine core. This method achieves moderate yields (55–58%) and is adaptable to diverse diketones, enabling structural variability at the 5- and 7-positions.
Multicomponent Reactions for Direct Functionalization
Advanced synthetic approaches employ multicomponent reactions (MCRs) to simultaneously assemble the core and introduce substituents. A four-component condensation involving 5-amino-1,2,4-triazole , 2,2,6-trimethyl-4H-1,3-dioxin-4-one , 4-methoxybenzaldehyde , and triazolamine in the presence of p-toluenesulfonic acid (p-TsOH) under refluxing aqueous conditions generates triazolopyrimidines with arylvinyl substituents in 81–91% yields. This method streamlines synthesis by eliminating intermediate isolation steps and leverages green solvent systems.
Regioselective Introduction of the (E)-2-(4-Methoxyphenyl)Ethenyl Group
Knoevenagel Condensation at the 7-Position
Post-synthetic modification of preformed triazolopyrimidines provides a versatile route to install the ethenyl moiety. Chlorination of 7-hydroxytriazolo[1,5-a]pyrimidine with phosphoryl chloride (POCl₃) at 110°C for 5 hours produces 7-chlorotriazolo[1,5-a]pyrimidine , which undergoes nucleophilic substitution with active methylene compounds. Subsequent Knoevenagel condensation with 4-methoxybenzaldehyde in the presence of piperidine or sodium etholate generates the (E)-configured ethenyl bridge. This stepwise approach allows precise control over stereochemistry, with yields exceeding 80% for analogous systems.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization
Acid-Catalyzed Cyclization in MCRs
In multicomponent routes, p-TsOH catalyzes both imine formation between the triazolamine and aldehyde, and subsequent cyclodehydration with the diketone equivalent. The reaction proceeds via a stepwise mechanism:
- Formation of a Schiff base between 5-amino-1,2,4-triazole and 4-methoxybenzaldehyde
- Nucleophilic attack by the enolized diketone
- Aromatization through elimination of water
Optimization studies indicate that maintaining reflux conditions (100–110°C) in polar aprotic solvents (e.g., DMF, NMP) enhances reaction rates and yields.
Stereochemical Control in Ethenyl Formation
The E-selectivity in Knoevenagel condensations arises from thermodynamic stabilization of the trans-adduct due to reduced steric hindrance between the triazolopyrimidine core and 4-methoxyphenyl group. Microwave-assisted protocols reduce reaction times from 24 hours to 30 minutes while maintaining >95% stereopurity.
Industrial-Scale Considerations
Patent EP2794575B1 discloses a large-scale synthesis of triazolopyrimidines using continuous flow reactors, achieving 85% yield at 10 kg/batch. Key parameters include:
- Precise temperature control (±2°C) during POCl₃-mediated chlorination
- Automated pH adjustment during workup to minimize decomposition
- Recrystallization from ethanol/water (3:1 v/v) for >99.5% purity
Chemical Reactions Analysis
Types of Reactions
7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and functional group substitutions in triazolopyrimidine analogues:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound (electron-donating) contrasts with halogenated analogues (e.g., 4-fluoro or 4-chloro in ), which may alter electronic properties and binding affinities.
- Functional Group Impact : Amine or ester groups at position 2 or 6 (e.g., ) influence reactivity and synthetic pathways but may reduce metabolic stability.
Antidiabetic Activity
- Target Analogue : 7-(4-Methoxyphenyl)-5-phenyl-4,5-dihydro-triazolo[1,5-a]pyrimidine (lacking the ethenyl group) exhibits dual activity as a glucokinase activator and dipeptidyl peptidase-4 (DPP-4) inhibitor, suggesting the 4-methoxyphenyl moiety contributes to antidiabetic effects .
Antimitotic and Antitubulin Activity
- Target Compound : The ethenyl group may enhance planarity and tubulin binding, though direct evidence is lacking.
Electrochemical Behavior
- Triazolopyrimidinones with 4-methoxyphenyl groups (e.g., S1-TP, S2-TP, S3-TP) exhibit redox potentials influenced by substituents at position 5, suggesting the target compound’s ethenyl group could modulate electron transfer properties .
Biological Activity
7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a triazole and pyrimidine ring system, which are known for their diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities.
Chemical Structure and Properties
- Molecular Formula : C18H15N5O
- Molecular Weight : 317.352 g/mol
- IUPAC Name : this compound
The compound's structure allows for various interactions with biological targets due to the presence of multiple functional groups.
Biological Activity Overview
Recent studies have highlighted the biological activity of triazolo-pyrimidine derivatives. The compound has been evaluated primarily for its antiproliferative effects against various cancer cell lines.
Antiproliferative Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity. For instance:
- Case Study : A related triazolo-pyrimidine derivative demonstrated an IC50 value of 9.47 μM against MGC-803 (gastric cancer), 9.58 μM against HCT-116 (colon cancer), and 13.1 μM against MCF-7 (breast cancer) cell lines. These values indicate a potent inhibitory effect compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .
The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival:
- ERK Signaling Pathway : Compounds have been shown to inhibit the phosphorylation of ERK1/2 and its upstream regulators (c-Raf and MEK1/2), leading to reduced cell proliferation and increased apoptosis in cancer cells .
Summary of Biological Activities
The following table summarizes the biological activities of this compound based on available research:
| Activity | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MGC-803 | 9.47 | ERK signaling pathway inhibition |
| Antiproliferative | HCT-116 | 9.58 | ERK signaling pathway inhibition |
| Antiproliferative | MCF-7 | 13.1 | Induction of apoptosis |
Q & A
Q. What are the optimized synthetic routes for 7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine?
- Methodological Answer : The synthesis involves multi-step protocols starting with aminotriazole derivatives and aromatic aldehydes. Key steps include:
- Condensation : Reacting 3-amino-1,2,4-triazole with ethyl cyanoacetate and substituted benzaldehydes (e.g., 4-methoxybenzaldehyde) in a solvent system (e.g., ethanol/water or molten TMDP) .
- Cyclization : Catalyzed by TMDP (trimethylenedipiperidine), which enhances reaction efficiency and yield (up to 92%) while allowing solvent reuse .
- Purification : Recrystallization from ethanol or methanol ensures high purity (>95%) .
Critical Parameters : Catalyst choice (TMDP vs. piperidine), solvent polarity, and reaction temperature (65–100°C) significantly impact yield and regioselectivity .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of analytical techniques:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethenyl and methoxyphenyl groups) and monitor reaction progress .
- IR : Identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹, triazole/pyrimidine vibrations) .
- Chromatography : TLC (silica gel G/UV 254) for reaction monitoring and HPLC for purity assessment .
- Elemental Analysis : Verify molecular formula consistency (e.g., C₁₅H₁₃N₅O) .
Q. What are the foundational biological activities reported for this compound?
- Methodological Answer : Preliminary studies on triazolopyrimidines suggest:
- Antimicrobial Activity : Assess via agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values typically <50 µM .
- Enzyme Inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition) to evaluate anti-inflammatory potential .
Key Variables : Substituent effects (e.g., methoxy vs. halogen groups) modulate potency .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) influence pharmacological activity?
- Methodological Answer : Case Study :
- Replace the 4-methoxyphenyl group with fluorophenyl or difluoromethyl groups to enhance lipophilicity and target binding .
- SAR Insights :
- Electron-Withdrawing Groups (e.g., -CF₃): Improve enzyme inhibition (e.g., IC₅₀ reduction by 30–50%) but may increase cytotoxicity .
- Methoxy vs. Halogen : Methoxy enhances solubility but reduces CNS penetration compared to halogens .
Experimental Design : Use parallel synthesis with varied aldehydes, followed by in vitro screening (e.g., kinase panels) and QSAR modeling .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Common Issues :
- Discrepancies in IC₅₀ values (e.g., due to assay conditions or impurity profiles).
Resolution Strategies :
Standardize Assays : Use identical cell lines (e.g., HEK293 for kinase studies) and control compounds .
Validate Purity : Re-characterize compounds via NMR and LC-MS to rule out degradation products .
Meta-Analysis : Compare data across ≥3 independent studies to identify trends (e.g., methoxy derivatives consistently show lower cytotoxicity) .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Methodological Answer :
- X-ray Crystallography : Resolve binding modes with target proteins (e.g., COX-2 active site) .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., kₐ ~10⁴ M⁻¹s⁻¹, kd ~0.01 s⁻¹) .
- Molecular Dynamics Simulations : Predict stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
